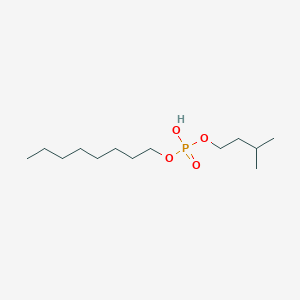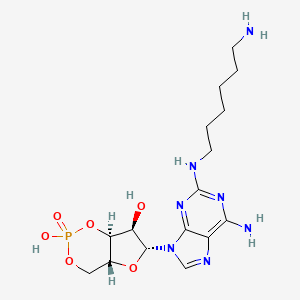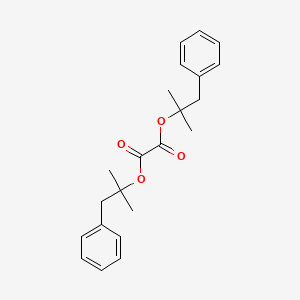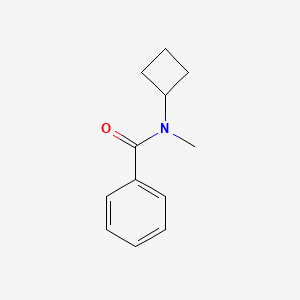![molecular formula C9H10O4S B13817798 Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is a chemical compound with the molecular formula C9H10O4S It is known for its unique structure, which includes a thioether linkage and two hydroxyl groups on a methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) typically involves the reaction of 2,5-dihydroxy-4-methylthiophenol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioether linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the thioether linkage can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl groups
Substitution: Formation of new functionalized derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and thioether linkage make it a suitable candidate for probing biochemical reactions .
Medicine
Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) involves its interaction with molecular targets through its hydroxyl and thioether groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The compound can modulate enzymatic activity, alter metabolic pathways, and interact with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, [(2,5-dihydroxyphenyl)thio]-(9CI)
- Acetic acid, [(2,5-dihydroxy-4-ethylphenyl)thio]-(9CI)
- Acetic acid, [(2,5-dihydroxy-4-methoxyphenyl)thio]-(9CI)
Uniqueness
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H10O4S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
2-(2,5-dihydroxy-4-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H10O4S/c1-5-2-7(11)8(3-6(5)10)14-4-9(12)13/h2-3,10-11H,4H2,1H3,(H,12,13) |
Clé InChI |
GDLTTWIPUMIFIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)SCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)


![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)







![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
